N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide
Description
N¹-(5-Methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide is a heterocyclic carboxamide derivative featuring a benzotriazinone core linked via a butanamide chain to a 5-methylisoxazole substituent. The isoxazole ring contributes steric bulk and electronic diversity, which may influence solubility, metabolic stability, and target binding .
Synthesis of analogous compounds (e.g., N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides) typically involves:
Oxidation of isatin to isatoic anhydride using H₂O₂ and formic acid.
Condensation with 4-aminobutyric acid to form intermediates.
Diazotization and cyclization to generate the benzotriazinone core.
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C15H15N5O3/c1-10-9-13(18-23-10)16-14(21)7-4-8-20-15(22)11-5-2-3-6-12(11)17-19-20/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,21) |
InChI Key |
OUTZWMNWZLRFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Benzotriazinone Moiety: This step involves the cyclization of suitable precursors, often under oxidative conditions.
Coupling of the Two Moieties: The final step involves coupling the isoxazole and benzotriazinone moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N~1~-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-(5-methyl-3-isoxazolyl)-4-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzotriazinone-Based Carboxamides ()
Compounds 14a–14n in share the benzotriazinone-butanamide scaffold but differ in the amide nitrogen substituent. Key comparisons include:
| Compound | Substituent | Melting Point (°C) | Key Features |
|---|---|---|---|
| Target Compound | 5-Methyl-3-isoxazolyl | Not reported | Electron-rich isoxazole enhances π-π stacking; potential for improved solubility vs. alkyl groups. |
| 14a | Ethyl | Not reported | Smaller substituent may reduce steric hindrance, favoring enzyme active-site binding. |
| 14n | Phenyl | Not reported | Aromatic phenyl group increases lipophilicity, potentially affecting membrane permeability. |
Key Differences :
Isoxazole-Containing Heterocycles ()
Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide) features an isoxazole-thiadiazole hybrid structure.
Key Insight: The benzotriazinone core in the target compound may confer distinct redox properties compared to the thiadiazole system, influencing reactivity in biological systems.
Benzo[b][1,4]oxazin-3(4H)-one Derivatives ()
Compounds 7a–c (6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) feature an oxazine core instead of benzotriazinone.
| Feature | Target Compound | Compound 7a–c |
|---|---|---|
| Heterocycle | Benzotriazinone (electron-deficient) | Oxazine (electron-rich) |
| Solubility | Moderate (amide + polar heterocycle) | Lower (non-polar phenyl substituents) |
| Synthetic Route | Multi-step via isatoic anhydride | One-pot reaction with phenyl-1,2,4-oxadiazoles |
Implications: The electron-deficient benzotriazinone may enhance interactions with nucleophilic residues in enzymes, whereas oxazines might favor hydrogen bonding .
Organophosphate Analogs ()
Azinphos-ethyl and Azinphos-methyl are organophosphates with a benzotriazinylmethyl group but lack the amide linker.
| Parameter | Target Compound | Azinphos-methyl |
|---|---|---|
| Functional Group | Amide | Phosphorodithioate ester |
| Toxicity | Likely low (amide bond) | Highly hazardous (acetylcholinesterase inhibition) |
| Application | Potential therapeutic use | Pesticide (restricted due to acute toxicity) |
Key Contrast: The amide linker in the target compound reduces electrophilicity, minimizing irreversible enzyme inhibition seen in organophosphates .
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